(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid is an metabolite of Cefmetazole, an semi-synthetic antibiotic derived from Cephamycin. 7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid have also shown bactericidal activity in various studies.
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Cefmetazole Impurity 8, are the penicillin-binding proteins (PBPs) found in bacterial cell walls . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .
Mode of Action
The bactericidal activity of Cefmetazole Impurity 8 results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, the compound prevents the normal synthesis of the bacterial cell wall, leading to a weakened cell wall and eventually causing the bacterial cell to burst and die .
Pharmacokinetics
The pharmacokinetic properties of Cefmetazole Impurity 8 are such that it can be administered parenterally (intravenously or intramuscularly) 2-3 times daily for the treatment of infection . The optimal dosage of Cefmetazole Impurity 8 varies depending on the patient’s creatinine clearance rate . The compound’s pharmacokinetic/pharmacodynamic targets were found to be 70% T > MIC, which is suggestive of bactericidal activity .
Action Environment
The action of Cefmetazole Impurity 8 can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s effectiveness can also be influenced by the specific strain of bacteria it is acting upon, as well as the patient’s overall health status and immune response .
Properties
IUPAC Name |
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7S2/c1-8(19)25-5-9-6-27-14-15(24-2,17-10(20)7-26-4-3-16)13(23)18(14)11(9)12(21)22/h14H,4-7H2,1-2H3,(H,17,20)(H,21,22)/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLBTONHQIDNMX-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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